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Compound of Interest

Compound Name: 1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1322724

The inhibitory activities of selected pyrazole-based compounds against their respective targets
are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure
of a drug's potency.

Pyrazole-Based Janus Kinase (JAK) Inhibitors

JAK inhibitors are instrumental in treating autoimmune diseases and myeloproliferative
neoplasms by modulating the JAK-STAT signaling pathway.[4]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1322724?utm_src=pdf-interest
https://www.mdpi.com/1420-3049/29/8/1801
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

. Noteworthy
Inhibitor Target(s) IC50 (nM) O
Characteristics
JAK1, JAK3 (less Approved for the
JAK1: 112, JAK2: 20,
Tofacitinib active against JAK2, treatment of
JAKS: 1 . iy
TYK2) rheumatoid arthritis.[5]
Approved for the
JAK1, JAK2 treatment of moderate
o o JAK1: 5.9, JAK2: 5.7, _
Baricitinib (moderate activity to severe active
_ TYK2: 53 _ -
against TYK2) rheumatoid arthritis.[4]
[5]
Approved for the
treatment of
Ruxolitinib JAK1, JAK2 JAK1: 3.3, JAK2: 2.8 . _
myelofibrosis and
polycythemia vera.[6]
Selective for JAK1
o JAK1: 10, JAK2: 28, and approved for
Filgotinib JAK1 ) )
JAK3: 810, TYK2: 116 treating rheumatoid
arthritis.[6]
An oral JAK1 inhibitor
approved for treating
o rheumatoid arthritis,
Upadacitinib JAK1 -

psoriatic arthritis,
atopic dermatitis, and

ulcerative colitis.[6]

Pyrazole-Based p38 MAPK Inhibitors

p38 MAPK inhibitors are investigated for their potential in treating inflammatory diseases by

blocking the p38 MAPK signaling pathway, which is involved in the production of pro-

inflammatory cytokines like TNF-a and IL-1[3.
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Inhibitor Target

IC50 (nM)

Noteworthy
Characteristics

BIRB 796

_ p38 MAPK
(Doramapimod)

38

A potent allosteric
inhibitor that binds to
a distinct site from the
ATP-binding pocket.
[71[8] It has been
studied for its potential
therapeutic use in
inflammatory diseases
like rheumatoid
arthritis and Crohn's

disease.[7]

Pexmetinib p38 MAPK, Tie-2

Has shown efficacy in
preclinical tumor
xenograft models.[7]
Currently in clinical
trials for various

cancers.[7]

Pyrazole-Based COX-2 Inhibitors

Selective COX-2 inhibitors are a cornerstone in the management of inflammation and pain,

offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]
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Selectivity Index

Inhibitor Target IC50 (uM)
(COX-1/COX-2)
Celecoxib COX-2 0.04 -0.45 >100
Less potent than
celecoxib in vitro,
Compound AD 532 COX-2 which may suggest
lower cardiovascular
toxicity potential.[10]
Compound 5f COX-2 1.50 9.56
Compound 6f COX-2 1.15 8.31

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow for

evaluating these inhibitors are provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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